
CYCLO(-PHE-PHE)
Overview
Description
CYCLO(-PHE-PHE) is a cyclic dipeptide, specifically a diketopiperazine, formed by the cyclization of two phenylalanine molecules. This compound is characterized by a six-membered ring structure, which includes two peptide bonds. Diketopiperazines are known for their stability and resistance to enzymatic degradation, making them of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
CYCLO(-PHE-PHE) can be synthesized through the cyclization of linear dipeptides. One common method involves heating the linear dipeptide in the presence of a dehydrating agent, which promotes the formation of the cyclic structure by eliminating a molecule of water . Another approach is the use of solid-phase peptide synthesis, where the linear dipeptide is cyclized on a resin support .
Industrial Production Methods
Industrial production of cyclo(phenylalanyl-phenylalanyl) typically involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
CYCLO(-PHE-PHE) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the peptide bonds, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of diketopiperazine derivatives with hydroxyl or carbonyl groups .
Scientific Research Applications
Antimicrobial Activity
Cyclo(-Phe-Phe) exhibits significant antimicrobial properties against various pathogens.
- Mechanism of Action : Research indicates that cyclic dipeptides can inhibit virulence factor production in bacteria such as Vibrio cholerae. Cyclo(Phe-Pro) has been shown to activate the expression of leuO, a regulator that downregulates virulence factors, thereby reducing the pathogenicity of V. cholerae .
- Case Study : A study demonstrated that cyclo(Phe-Pro) inhibited cholera toxin production by modulating the ToxR regulon. This suggests a potential therapeutic application in treating cholera and other bacterial infections .
Neuroprotective Effects
Cyclo(-Phe-Phe) has shown promise in neuroprotection, particularly in models of depression and cognitive impairment.
- Animal Studies : In rodent models, cyclo(L-Phe-L-Phe) significantly improved cognitive function and reduced depressive behaviors. It increased levels of neurotransmitters such as serotonin and dopamine in the brain, suggesting its role in modulating mood and cognition .
- Case Study : A study found that administration of cyclo(L-Phe-L-Phe) shortened escape latency in a water maze test for depressed mice, indicating enhanced memory and learning capabilities .
Cyclic Dipeptide | Model Used | Observed Effect | Neurotransmitter Levels |
---|---|---|---|
Cyclo(L-Phe-L-Phe) | Depressed mice | Improved cognitive function | Increased serotonin, norepinephrine, dopamine |
Cancer Therapy
Cyclic dipeptides like cyclo(-Phe-Phe) are being investigated for their anticancer properties.
- Cytotoxic Effects : Studies have shown that cyclic peptides can exert cytotoxic effects on melanoma cells. For instance, cyclo(Pro-Pro-β3-homoPhe-Phe-) demonstrated significant cytotoxicity at low concentrations .
- Mechanism of Action : The structural properties of cyclic peptides allow them to engage effectively with cancer cell receptors, leading to apoptosis or growth inhibition. In vitro studies have confirmed that cyclic dipeptides can induce cell death in cancer cell lines .
Cyclic Dipeptide | Cancer Type | Effect on Cell Viability | Concentration for 50% Viability Reduction |
---|---|---|---|
Cyclo(Pro-Pro-β3-homoPhe-Phe-) | Melanoma | Cytotoxic | ~10 µM |
Cyclo(P11) | Melanoma | Cytostatic | ~40 µM |
Plant Growth Regulation
Cyclo(-Phe-Phe) also plays a role in enhancing plant growth and mitigating stress.
- Alleviation of Aluminum Toxicity : Research indicates that cyclo(-Phe-Pro), a related cyclic dipeptide, can alleviate aluminum toxicity in wheat roots by promoting root growth and reducing reactive oxygen species (ROS) accumulation .
- Mechanism of Action : The compound enhances plant resilience against environmental stressors by modulating physiological responses at the cellular level.
Cyclic Dipeptide | Plant Species | Effect on Growth | Mechanism |
---|---|---|---|
Cyclo(-Phe-Pro) | Wheat | Increased root growth | Reduced aluminum accumulation and ROS levels |
Mechanism of Action
The mechanism of action of cyclo(phenylalanyl-phenylalanyl) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, its cyclic structure allows it to interact with protein surfaces, potentially disrupting protein-protein interactions .
Comparison with Similar Compounds
CYCLO(-PHE-PHE) can be compared with other cyclic dipeptides, such as:
Cyclo(tyrosyl-prolyl): Contains a tyrosine and proline residue, differing in side chain functionality and biological activity.
Cyclo(histidyl-glycyl): Composed of histidine and glycine, with distinct chemical properties and applications.
Uniqueness
CYCLO(-PHE-PHE) is unique due to its two phenylalanine residues, which provide aromatic interactions and contribute to its stability and biological activity .
Conclusion
CYCLO(-PHE-PHE) is a versatile cyclic dipeptide with significant potential in various scientific fields. Its stability, ease of synthesis, and diverse reactivity make it an important compound for research and industrial applications.
Biological Activity
Cyclo(-Phe-Phe), a cyclic dipeptide, has garnered attention in recent years for its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant research findings.
Cyclo(-Phe-Phe) is a cyclic dipeptide composed of two phenylalanine residues. Its structural rigidity compared to linear peptides enhances its biological activity, as cyclic peptides often exhibit improved stability and bioavailability.
- Neuroprotective Effects : Cyclo(-Phe-Phe) has demonstrated neuroprotective properties, particularly against oxidative stress-induced neurodegeneration. Research indicates that it acts as a partial agonist of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in cellular defense mechanisms against oxidative stress. In vitro studies using SH-SY5Y neuroblastoma cells showed that cyclo(-Phe-Phe) significantly reduced hydrogen peroxide-induced apoptosis and inhibited the activation of apoptotic proteins such as caspase-3 .
- Antimicrobial Activity : Cyclo(-Phe-Phe) exhibits antibacterial and antifungal properties. For instance, it has been shown to inhibit virulence factor production in Vibrio cholerae, suggesting its potential as a therapeutic agent against bacterial infections. The mechanism involves the activation of the leuO regulator, which subsequently represses virulence factor transcription .
- Cytotoxicity Against Cancer Cells : Studies have indicated that cyclo(-Phe-Phe) can induce cytotoxic effects in various cancer cell lines. Research on similar cyclic peptides has revealed that they can inhibit cell proliferation and induce apoptosis in melanoma cells, highlighting the potential of cyclo(-Phe-Phe) in cancer therapy .
Research Findings and Case Studies
Study | Findings | Methodology |
---|---|---|
Neuroprotective Effects | Cyclo(-Phe-Phe) reduced apoptosis in SH-SY5Y cells by activating PPAR-γ | Assays: MTT, lactate dehydrogenase release, Hoechst staining |
Antimicrobial Activity | Inhibited Vibrio cholerae virulence factors through leuO regulation | Gene expression analysis |
Cytotoxicity | Induced cell death in melanoma cells with a significant reduction in viability | Cell viability assays |
Case Study: Neuroprotection
In a study focusing on the neuroprotective effects of cyclo(-Phe-Phe), researchers treated SH-SY5Y cells with hydrogen peroxide to induce oxidative stress. The treatment with cyclo(-Phe-Phe) resulted in a marked decrease in reactive oxygen species (ROS) levels and apoptosis markers, suggesting its efficacy as a neuroprotective agent .
Case Study: Antibacterial Properties
Another study examined the impact of cyclo(-Phe-Phe) on Vibrio cholerae. The results indicated that this compound could downregulate key virulence factors by modulating the expression of regulatory genes, providing insights into its potential application in treating cholera and other bacterial infections .
Q & A
Basic Research Questions
Q. How can researchers optimize the solid-phase synthesis of CYCLO(-PHE-PHE) to achieve high yields and purity?
- Methodological Answer : Use Fmoc-protected phenylalanine residues with coupling agents like HBTU/HOBt in DMF. Monitor reaction progress via HPLC and optimize resin-swelling times to enhance cyclization efficiency. Post-synthesis purification via reverse-phase HPLC with acetonitrile/water gradients ensures high purity. Characterize intermediates using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to validate structural integrity .
Q. What spectroscopic and chromatographic techniques are critical for characterizing CYCLO(-PHE-PHE)?
- Methodological Answer : Employ a combination of:
- NMR (¹H, ¹³C, and 2D-COSY) to confirm cyclization and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- Circular dichroism (CD) to assess conformational stability in solution.
- HPLC with UV detection (254 nm) to monitor purity. Cross-reference data with literature to identify deviations, such as unexpected rotameric forms .
Q. How should researchers design a stability study for CYCLO(-PHE-PHE) under physiological conditions?
- Methodological Answer : Use phosphate-buffered saline (PBS, pH 7.4) at 37°C to simulate physiological environments. Sample aliquots at intervals (e.g., 0, 24, 48 hours) and analyze via HPLC to quantify degradation products. Compare stability against linear analogs to identify structural vulnerabilities. Include controls for temperature and pH variations to isolate degradation mechanisms .
Advanced Research Questions
Q. How can contradictions in reported biological activities of CYCLO(-PHE-PHE) be systematically resolved?
- Methodological Answer : Apply the PICO framework to dissect study variables:
- Population : Cell lines or model organisms used (e.g., HEK293 vs. HeLa cells).
- Intervention : Dosage ranges and administration methods (e.g., solubility in DMSO vs. aqueous buffers).
- Comparison : Negative/positive controls (e.g., untreated cells vs. linear peptide controls).
- Outcome : Assay endpoints (e.g., IC₅₀ vs. EC₅₀ metrics). Meta-analysis of these parameters can highlight methodological discrepancies, such as variations in cell viability assays (MTT vs. ATP-based luminescence) .
Q. What computational strategies are effective for predicting CYCLO(-PHE-PHE)'s interactions with biological targets?
- Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) to model conformational flexibility in aqueous environments. Pair with docking software (AutoDock Vina) to screen against targets like GPCRs or ion channels. Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff). Cross-correlate with mutagenesis studies to identify critical binding residues .
Q. How can researchers design a structure-activity relationship (SAR) study for CYCLO(-PHE-PHE) derivatives?
- Methodological Answer : Synthesize analogs with substitutions at aromatic (e.g., para-fluoro phenylalanine) or backbone positions. Test bioactivity in a panel of assays (e.g., antimicrobial, anti-inflammatory). Use multivariate analysis (PCA or clustering) to correlate structural modifications (logP, polar surface area) with activity trends. Include enantiomeric controls to assess stereochemical specificity .
Q. Data Analysis and Reproducibility
Q. What statistical approaches are recommended for interpreting dose-response data in CYCLO(-PHE-PHE) studies?
- Methodological Answer : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Assess goodness-of-fit via R² and residual plots. For heterogeneous data (e.g., non-sigmoidal curves), apply alternative models like the Hill equation or Schild regression. Report confidence intervals and use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons .
Q. How can researchers ensure reproducibility in CYCLO(-PHE-PHE) synthesis and bioassays?
- Methodological Answer : Document all parameters (e.g., solvent purity, temperature gradients, agitation rates) using FAIR data principles . Share raw spectra/chromatograms in supplementary materials. For bioassays, adhere to MIAME (Microarray) or ARRIVE (in vivo) guidelines. Cross-validate findings with independent labs using blinded sample sets .
Q. Literature and Framework Integration
Q. How to conduct a systematic review of CYCLO(-PHE-PHE)'s role in peptide-based drug discovery?
- Methodological Answer : Use databases like PubMed and SciFinder with keywords "cyclic dipeptide," "Phe-Phe," and "bioactivity." Filter studies using PRISMA guidelines for inclusion/exclusion criteria. Map trends via tools like VOSviewer to identify research gaps (e.g., limited in vivo toxicity data). Apply FINER criteria to prioritize questions with novel, feasible approaches .
Properties
IUPAC Name |
(3S,6S)-3,6-dibenzylpiperazine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17-15(11-13-7-3-1-4-8-13)19-18(22)16(20-17)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,22)(H,20,21)/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAPMRSLDANLAS-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182799 | |
Record name | Cyclo(phenylalanyl-phenylalanyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2862-51-3 | |
Record name | Cyclo(phenylalanylphenylalanine) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2862-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclo(phenylalanyl-phenylalanyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002862513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclo(phenylalanyl-phenylalanyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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